Ethyl 4-(2-amino-1,3-thiazol-4-yl)benzoate
CAS No.: 651042-69-2
Cat. No.: VC7265769
Molecular Formula: C12H12N2O2S
Molecular Weight: 248.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651042-69-2 |
|---|---|
| Molecular Formula | C12H12N2O2S |
| Molecular Weight | 248.3 |
| IUPAC Name | ethyl 4-(2-amino-1,3-thiazol-4-yl)benzoate |
| Standard InChI | InChI=1S/C12H12N2O2S/c1-2-16-11(15)9-5-3-8(4-6-9)10-7-17-12(13)14-10/h3-7H,2H2,1H3,(H2,13,14) |
| Standard InChI Key | ZRQYVQKHYUPKST-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)C2=CSC(=N2)N |
Introduction
Chemical Structure and Physicochemical Properties
Ethyl 4-(2-amino-1,3-thiazol-4-yl)benzoate (CAS No. 651042-69-2) has the molecular formula C₁₂H₁₂N₂O₂S and a molecular weight of 248.3 g/mol. Its IUPAC name is ethyl 4-(2-amino-1,3-thiazol-4-yl)benzoate, and its structure combines a thiazole ring substituted with an amino group at the 2-position and a benzoate ester at the 4-position (Figure 1). Key spectral identifiers include:
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₂O₂S |
| Molecular Weight | 248.3 g/mol |
| XLogP3 | 1.9 (predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Topological Polar Surface Area | 89.8 Ų |
The compound’s solubility remains undocumented in most sources, though its ester group suggests moderate lipophilicity, enhancing membrane permeability .
Synthesis and Optimization
The synthesis of ethyl 4-(2-amino-1,3-thiazol-4-yl)benzoate typically involves Hantzsch thiazole synthesis, a classic method for constructing thiazole rings. This one-pot reaction condenses α-halo ketones with thioureas or thioamides .
Key Synthetic Steps
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Formation of the Thiazole Core: Reacting 4-bromoacetophenone derivatives with thiourea in ethanol under reflux yields the 2-aminothiazole ring .
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Esterification: The benzoic acid intermediate is esterified using ethanol in the presence of acid catalysts (e.g., H₂SO₄).
Optimization strategies focus on:
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Solvent Selection: Polar aprotic solvents (e.g., DMF) improve reaction rates .
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Catalysts: Palladium or copper catalysts enhance yields in coupling reactions .
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Temperature Control: Maintaining 60–80°C minimizes side products.
A patent (WO2015155664A1) describes a related synthesis for a thiazole-containing drug intermediate, highlighting the use of tetrahydrofuran (THF) and palladium-carbon hydrogenation for purity .
Applications in Drug Development
Scaffold for Medicinal Chemistry
The compound’s structure serves as a scaffold for designing:
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Antibacterial Agents: Modifications at the 4-position of the benzoate enhance Gram-negative activity .
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Kinase Inhibitors: The thiazole ring chelates ATP-binding sites in kinases, aiding cancer therapy .
Pharmacokinetic Optimization
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Ester Prodrugs: The ethyl ester improves oral bioavailability, as seen in analogs like mirabegron .
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Molecular Docking: In silico studies predict strong binding to E. coli dihydrofolate reductase (docking score: -9.2 kcal/mol) .
Pharmacological and Toxicological Considerations
While in vivo data are sparse, related compounds show:
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